3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Description
3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS: 370-38-7) is a fluorinated secondary alcohol with a 3-chlorophenylamino substituent. Its molecular structure (C₉H₈ClF₃NO) features a trifluoromethyl (-CF₃) group adjacent to a hydroxyl (-OH) group on a propan-2-ol backbone, linked to a 3-chlorophenyl moiety via an amino bridge.
Properties
IUPAC Name |
3-(3-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-2-1-3-7(4-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMYQRVYISBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairment. Furthermore, this compound may alter gene expression patterns, affecting various cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions. Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to cumulative effects on cellular functions, including changes in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can cause significant changes in nerve impulse transmission, leading to behavioral changes and body movement impairment. Additionally, high doses of this compound may result in toxic or adverse effects, including changes in cellular metabolism and gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biochemical properties and effects on cellular functions. Additionally, this compound may affect metabolic flux and metabolite levels, influencing various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, this compound may interact with cellular membranes, influencing its distribution within tissues. These interactions play a significant role in the compound’s biochemical properties and effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound may be localized to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.
Biological Activity
3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, also known as 3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoropropanol moiety provides distinct chemical properties that can influence its interaction with biological targets. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
- IUPAC Name : 3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol
- Molecular Formula : C9H9ClF3NO
- Molecular Weight : 239.62 g/mol
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol |
| Molecular Formula | C9H9ClF3NO |
| Molecular Weight | 239.62 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoropropanol group enhances binding affinity to these targets, while the amino and chlorophenyl groups may modulate the compound's pharmacological effects.
Potential Targets:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It could potentially interact with neurotransmitter receptors or other cellular receptors.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol exhibit antimicrobial properties. The presence of the chlorophenyl group has been associated with enhanced antibacterial activity against various strains of bacteria.
Anticancer Properties
Research has explored the potential of this compound in cancer therapy. In vitro studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of 3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range.
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported in the single-digit micromolar range for several tested cell lines.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoropropanol Derivatives with Aromatic Substituents
(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol
- Structure : Shares the 1,1,1-trifluoropropan-2-ol core but incorporates pyrimidine and benzyl ether substituents.
- Function : Acts as a potent CETP (cholesteryl ester transfer protein) inhibitor by blocking lipid transfer via polar interactions in the protein’s tunnel .
- Key Difference : Extended aromaticity and pyrimidine group enhance binding affinity compared to the simpler 3-chlorophenyl analog.
3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
- Structure : Replaces the 3-chlorophenyl group with a 4-ethylphenyl substituent.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride
Aliphatic vs. Aromatic Amino Substituents
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
- Structure : Cycloheptyl group replaces the 3-chlorophenyl moiety.
- Molecular weight (225.25 g/mol) is lower than the target compound (247.61 g/mol) .
3-Amino-1,1,1-trifluoropropan-2-ol
Stereochemical and Functional Group Variations
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol
- Structure : Introduces a trifluoromethyl group directly on the phenyl ring and specifies stereochemistry.
- Stereochemistry (1R,2S) may optimize spatial alignment in chiral environments .
Preparation Methods
General Synthetic Strategy
The preparation of trifluoromethylated amino alcohols such as 3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol typically follows a multi-step synthetic pathway involving:
- Formation of trifluoromethylated N-aryl N,O-acetals as stable imine surrogates.
- Nucleophilic addition of arylmagnesium halides (Grignard reagents) to these acetals.
- Subsequent functional group transformations to yield the target amino alcohol.
This approach leverages the stability of N,O-acetals and the reactivity of organomagnesium reagents to introduce the arylamino substituent and trifluoromethyl group in a controlled manner with good to excellent yields.
Stepwise Preparation Process
Step 1: Synthesis of N-aryl N,O-acetals
- Starting from appropriate trifluoromethylated precursors, N-aryl N,O-acetals are synthesized. These compounds serve as stable intermediates that mimic imines but are more resistant to hydrolysis.
- Electron-withdrawing substituents on the aryl ring (such as chlorine in the 3-position) can be introduced at this stage to modulate reactivity.
Step 2: Reaction with Arylmagnesium Halides
- The N,O-acetals undergo nucleophilic attack by arylmagnesium halides, specifically 3-chlorophenylmagnesium halide, to form trifluoromethylated amines.
- This step is typically performed under anhydrous conditions and controlled temperatures to ensure selectivity and to avoid side reactions.
- The reaction proceeds with high regio- and stereoselectivity, allowing for the synthesis of the desired this compound.
Step 3: Purification and Isolation
- The crude reaction mixture is purified by chromatographic techniques to isolate the target compound.
- Acid addition salts, such as acetate or trifluoroacetate salts, may be formed to improve stability and crystallinity for isolation.
Alternative Synthetic Routes and Modifications
- Some procedures involve one-pot synthesis approaches combining multiple steps to improve efficiency.
- Modifications include the use of different organometallic reagents or catalysts to enhance stereoselectivity.
- Synthesis of related trifluoromethylated amino alcohols with various aryl substitutions has been reported, providing a framework adaptable to the 3-chlorophenyl derivative.
Representative Data Table of Related Compounds and Preparation Procedures
| Example No. | Compound Name | Molecular Mass (M+H)+ | Preparation Procedure Reference |
|---|---|---|---|
| 47 | (R)-1,1,1-trifluoro-3-(3-phenyl-2,2-bis(3-(trifluoromethoxy)phenyl)propylamino)propan-2-ol | 568.11 | Procedures 13, 14, 15, 16 |
| 48 | (R)-1-chloro-3-(3-phenyl-2,2-bis(3-(trifluoromethoxy)phenyl)propylamino)propan-2-ol | 548.08 | Procedures 13, 14, 15, 16, 6 |
| 49 | (S)-1-chloro-3-(3-phenyl-2,2-bis(3-(trifluoromethoxy)phenyl)propylamino)propan-2-ol | 548.08 | Procedures 13, 14, 15, 16, 6 |
Research Findings and Mechanistic Insights
- NMR studies have elucidated the mechanism of the nucleophilic addition step, confirming the formation of stable intermediates and the stereochemical outcome of the reaction.
- The use of electron-withdrawing groups, such as chlorine on the phenyl ring, influences the reactivity and selectivity of the Grignard addition.
- The stability of N,O-acetals as imine surrogates is critical to avoid hydrolysis and side reactions, allowing for broader substrate scope and functional group tolerance.
Summary of Key Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Trifluoromethylated N-aryl N,O-acetals; 3-chlorophenylmagnesium halide |
| Reaction Conditions | Anhydrous, controlled temperature, inert atmosphere |
| Key Reaction Type | Nucleophilic addition of arylmagnesium halide to N,O-acetal |
| Purification | Chromatography; formation of acid addition salts (acetate, trifluoroacetate) |
| Yield and Selectivity | Good to excellent yields; high regio- and stereoselectivity |
| Mechanistic Insights | Confirmed via NMR; stable imine surrogate intermediates; electron-withdrawing substituents affect reactivity |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol?
Answer:
The compound can be synthesized via reductive amination of 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone using ammonia or substituted amines under hydrogenation conditions . Key steps include:
- Reaction setup : Use a catalytic hydrogenation system (e.g., Pd/C or Raney Ni) in ethanol or THF at 50–80°C under 3–5 bar H₂ pressure.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Yield optimization : Control stoichiometry of the amine precursor (3-chloroaniline) to ketone (1:1.2 molar ratio) to minimize side products.
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR :
- IR : Strong absorption bands at 3350 cm⁻¹ (N-H/O-H stretch) and 1120 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 260.03 (C₉H₁₀ClF₃NO⁺) .
Advanced: How do stereochemical variations (e.g., enantiomers) influence reactivity and biological activity?
Answer:
The compound’s chiral center (C2 in the propan-2-ol group) leads to enantiomers with distinct properties:
- Reactivity : (R)-enantiomers may exhibit faster nucleophilic substitution due to steric effects, while (S)-enantiomers show higher stability in polar solvents .
- Biological activity : Enantioselective interactions with enzymes (e.g., cytochrome P450) can alter metabolic pathways. For example, (R)-enantiomers may inhibit CYP3A4 more potently than (S)-counterparts .
Methodological tip : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers .
Advanced: What strategies mitigate competing side reactions (e.g., over-reduction or oxidation) during synthesis?
Answer:
- Controlled reduction : Replace LiAlH₄ with milder agents like NaBH₄/CeCl₃ to prevent over-reduction of the trifluoromethyl group .
- Oxidation prevention : Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., BHT) to inhibit ketone formation .
- Solvent selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to targets like β-adrenergic receptors. The 3-chlorophenyl group shows strong hydrophobic interactions with receptor pockets .
- MD simulations : GROMACS can simulate stability in lipid bilayers, highlighting the role of the trifluoromethyl group in membrane permeability .
- QSAR models : Correlate substituent electronegativity (Cl, CF₃) with IC₅₀ values for kinase inhibition .
Data Contradiction: How to resolve discrepancies in reported reaction yields (e.g., 45% vs. 68%)?
Answer:
Discrepancies often arise from:
- Impurity of starting materials : Validate purity via GC-MS or HPLC before synthesis .
- Catalyst deactivation : Use freshly prepared Pd/C and avoid moisture contamination .
- Reaction monitoring : Employ in-situ FTIR to track ketone conversion and optimize reaction time .
Advanced: What environmental fate studies are relevant for this compound?
Answer:
- Photodegradation : Simulate UV exposure (λ = 254 nm) in aqueous solutions; the CF₃ group resists hydrolysis, but the chlorophenyl moiety forms 3-chlorophenol derivatives .
- Biodegradation : Use OECD 301D tests with activated sludge; the amino group enhances microbial degradation rates compared to non-amino analogs .
- Ecotoxicity : Daphnia magna assays show LC₅₀ = 12 mg/L, indicating moderate toxicity .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
-
Structural analogs : Synthesize derivatives with substituents at the phenyl ring (e.g., 4-F, 2-OCH₃) and compare IC₅₀ values against kinase targets .
-
Key parameters :
Substituent LogP IC₅₀ (nM) 3-Cl 2.1 120 4-F 1.8 85 2-OCH₃ 1.5 150 Data from enzyme inhibition assays (e.g., EGFR kinase) .
Basic: What safety precautions are critical during handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (PAC-1 = 2.1 mg/m³) .
- PPE : Nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
- Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .
Advanced: How to analyze metabolic pathways in vitro?
Answer:
- Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH; monitor metabolites via LC-MS/MS. Major metabolites include hydroxylated derivatives at the propanol chain .
- CYP inhibition assays : Use fluorescent substrates (e.g., CYP2C9) to assess competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
